
2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(pyridin-3-yl)acetamide oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(pyridin-3-yl)acetamide oxalate is a useful research compound. Its molecular formula is C15H17N5O6 and its molecular weight is 363.33. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(pyridin-3-yl)acetamide oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(pyridin-3-yl)acetamide oxalate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Applications
A study by Scanlan, Slawin, and Walton (2004) developed a general synthetic route to oxime oxalate amides, applied in creating molecules incorporating N-benzyl-N-alkenyl amides with acetone oxime or benzaldoxime units. They found that carbamoyl radicals derived from these amides underwent ring closure to afford pyrrolidin-2-ones and azetidin-2-ones, suggesting potential applications in synthesizing complex organic compounds (Scanlan, Slawin, & Walton, 2004).
Chemical Reactivity and Stability
Moormann et al. (2004) demonstrated the use of 3-methyl-4H-[1,2,4]-oxadiazol-5-one, a related compound, as a versatile protective group for acetamidines in various synthetic sequences. This compound showed stability under different conditions, highlighting its potential for diverse synthetic applications (Moormann, Wang, Palmquist, Promo, Snyder, Scholten, Massa, Sikorski, & Webber, 2004).
Antimicrobial Applications
Desai and Dodiya (2014) synthesized and characterized derivatives of 1,3,4-oxadiazole and 2-azetidinone, revealing significant antibacterial and antifungal activity against various strains. This suggests potential applications in developing new antimicrobial agents (Desai & Dodiya, 2014).
Oxidation Reactions
Pailloux et al. (2007) described synthetic routes for compounds like 2-(pyridin-2-yl)-N,N-diphenylacetamides and their chemical oxidation, producing various products depending on the conditions. This indicates the compound's utility in studying oxidation reactions and creating diverse oxidation products (Pailloux, Binyamin, Deck, Rapko, Hay, Duesler, & Paine, 2007).
Corrosion Inhibition
Yıldırım and Cetin (2008) synthesized derivatives of 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide, including isoxazolidine and isoxazoline, and tested them as corrosion inhibitors. Their findings suggest potential applications in protecting materials against corrosion, especially in acidic mediums (Yıldırım & Cetin, 2008).
Biological Activity
Pivazyan et al. (2019) synthesized derivatives of 2-{[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide, demonstrating pronounced plant growth-stimulating effects. This indicates potential applications in agriculture and plant biology (Pivazyan, Ghazaryan, Azaryan, Yengoyan, 2019).
Eigenschaften
IUPAC Name |
2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-pyridin-3-ylacetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2.C2H2O4/c1-9-15-13(20-17-9)10-6-18(7-10)8-12(19)16-11-3-2-4-14-5-11;3-1(4)2(5)6/h2-5,10H,6-8H2,1H3,(H,16,19);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPWOYORHNKNOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)CC(=O)NC3=CN=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


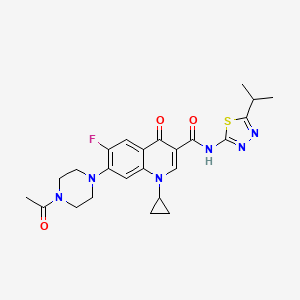
![N-(furan-2-ylmethyl)-4-[4-oxo-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]quinazolin-3-yl]butanamide](/img/structure/B2676084.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2676086.png)
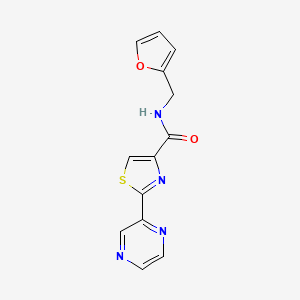
![2-(2-(Benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetic acid](/img/structure/B2676090.png)
![3-{4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydro-4-isoxazolyl phenyl sulfone](/img/structure/B2676091.png)

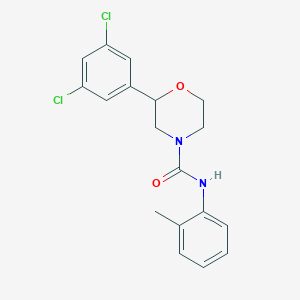
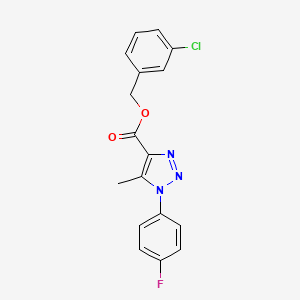
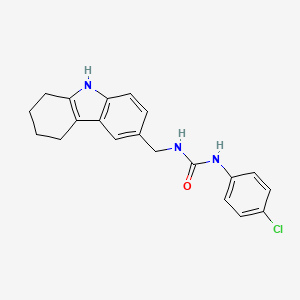
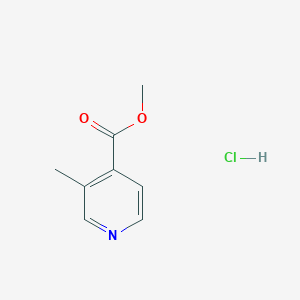
![(Z)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide](/img/structure/B2676100.png)
